2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol

Lipophilicity ADME Fragment-based drug discovery

2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol (CAS 1172745-51-5) is a bifunctional pyrazole-aminoethanol building block with molecular formula C8H15N3O and molecular weight 169.22 g·mol⁻¹. The compound features a 1-ethyl-1H-pyrazole core connected via a methylene bridge to an ethanolamine moiety, providing two hydrogen bond donors (NH, OH) and three hydrogen bond acceptors.

Molecular Formula C8H15N3O
Molecular Weight 169.22 g/mol
CAS No. 1172745-51-5
Cat. No. B3216747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol
CAS1172745-51-5
Molecular FormulaC8H15N3O
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCCN1C=C(C=N1)CNCCO
InChIInChI=1S/C8H15N3O/c1-2-11-7-8(6-10-11)5-9-3-4-12/h6-7,9,12H,2-5H2,1H3
InChIKeyHDYCKGAWHKIPEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1172745-51-5 (2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol): Core Physicochemical Identity for Scientific Procurement


2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol (CAS 1172745-51-5) is a bifunctional pyrazole-aminoethanol building block with molecular formula C8H15N3O and molecular weight 169.22 g·mol⁻¹ . The compound features a 1-ethyl-1H-pyrazole core connected via a methylene bridge to an ethanolamine moiety, providing two hydrogen bond donors (NH, OH) and three hydrogen bond acceptors . It is commercially supplied at ≥95% purity by multiple vendors and classified under GHS07 as harmful/irritant (H302, H315, H319, H335) . As a member of the 4-(aminomethyl)pyrazole-aminoethanol series, this compound serves primarily as a synthetic intermediate and fragment for medicinal chemistry, where its N-1 ethyl substitution differentiates it from methyl, isopropyl, and polysubstituted analogs in lipophilicity, steric profile, and further derivatization potential.

Why 1-Ethyl vs. 1-Methyl or 1-Isopropyl Substitution on the Pyrazole-Aminoethanol Scaffold Alters Physicochemical and Application-Relevant Properties


Compounds within the 2-{[(1-alkyl-1H-pyrazol-4-yl)methyl]amino}ethanol series cannot be interchanged without consequence because the N-1 alkyl substituent directly governs lipophilicity (XLogP3 range: -1.1 to +0.51), molecular weight (range: 155 to 183 g·mol⁻¹), and boiling point (range: 324.8 to 343.8 °C) . The ethyl substituent in CAS 1172745-51-5 occupies a distinct intermediate position: it is more lipophilic than the methyl analog (XLogP3 -0.8 vs. -1.1) yet substantially less lipophilic than the 1,3,5-trimethyl analog (LogP +0.51), translating to measurable differences in aqueous solubility, membrane partitioning, and metabolic stability that are critical in fragment-based drug discovery, coordination chemistry, and synthetic intermediate selection . Substituting the ethanolamine side chain with a simple ethylamine (CAS 956935-37-8) eliminates one hydrogen bond donor and the hydroxyl handle, removing key derivatization and target-engagement functionality . The quantitative evidence below substantiates why CAS 1172745-51-5 cannot be assumed equivalent to its closest structural neighbors.

Quantitative Differentiation of CAS 1172745-51-5 Against In-Class Analogs: Evidence for Scientific Selection


XLogP3 Lipophilicity: Intermediate Partitioning Between Methyl (Too Polar) and Trimethyl (Too Lipophilic) Analogs

CAS 1172745-51-5 exhibits a calculated XLogP3 of -0.8, placing it at an intermediate lipophilicity between the more polar 1-methyl analog (XLogP = -1.1) and the more lipophilic 1,3,5-trimethyl analog (LogP = +0.51) . This difference of +0.3 log units versus the methyl analog and -1.3 log units versus the trimethyl analog is meaningful: in fragment-based drug discovery, an XLogP3 near 0 is considered optimal for balancing aqueous solubility with passive membrane permeability; the 1-ethyl variant achieves this balance better than either the excessively hydrophilic methyl or excessively hydrophobic trimethyl counterpart [1]. For procurement decisions, this translates to a compound that requires less formulation adjustment for biochemical assays compared to its more extreme analogs.

Lipophilicity ADME Fragment-based drug discovery

Molecular Weight Positioning: Optimal Fragment Size for Rule-of-Three Compliance

With a molecular weight of 169.22 g·mol⁻¹, CAS 1172745-51-5 falls within the fragment-like space (MW < 300) and more specifically within the optimal Rule-of-Three window (MW < 250) for fragment-based drug discovery . By comparison, the 1-methyl analog (MW 155.20) is lighter and may lack sufficient steric bulk for productive binding pocket occupancy, while the 1-isopropyl (MW 183.25) and 1,3,5-trimethyl (MW 183.25) analogs push closer to the upper fragment boundary, potentially limiting the scope for subsequent fragment growth without exceeding lead-like limits . The 14.02 g·mol⁻¹ increase over the methyl analog (one methylene unit) provides an incremental steric and hydrophobic contribution that can be exploited in structure-activity relationship (SAR) exploration, whereas the isopropyl addition adds 28.05 g·mol⁻¹ (+two methylene equivalents relative to methyl) [1].

Fragment-based screening Molecular weight Lead-likeness

Hydrogen Bond Donor Count: Preserved Bifunctional Character Versus Deoxy Analog

CAS 1172745-51-5 possesses two hydrogen bond donors (the secondary amine NH and the terminal alcohol OH), in contrast to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine (CAS 956935-37-8), which bears only one HBD (the secondary amine) and lacks the hydroxyl group entirely . The presence of the hydroxyl donor is not merely incremental: it provides a chemically orthogonal derivatization handle (etherification, esterification, oxidation, sulfonation) absent in the deoxy analog, while simultaneously enabling additional hydrogen bond interactions with biological targets . Both compounds share identical core architecture (C8H15N3 minus one oxygen), yet the ethanolamine variant offers dual donor capacity that the ethylamine variant cannot replicate. This distinction is critical for users requiring either a specific binding pharmacophore or a synthetic intermediate with a hydroxyl anchor point.

Hydrogen bonding Target engagement Derivatization handle

Boiling Point and Predicted Thermal Stability: Intermediate Volatility for Purification and Handling

The predicted boiling point of CAS 1172745-51-5 is 333.5±22.0 °C at 760 mmHg, which is intermediate between the 1-methyl analog (324.8±22.0 °C) and the 1-ethyl-5-methyl analog (343.8±32.0 °C) or 1,3,5-trimethyl analog (343.3±37.0 °C) . The ~8.7 °C difference from the methyl analog and ~-10.3 °C difference from the 5-methyl analog are consistent with the incremental contribution of a methylene group to van der Waals interactions in the liquid phase. For distillation-based purification or high-temperature reaction conditions, this intermediate boiling point provides a wider operational window than the methyl analog while avoiding the higher energy input required for the trimethyl derivative. Additionally, the density of 1.1±0.1 g/cm³ is comparable across the series (methyl: 1.2; 5-methyl: 1.11; trimethyl: 1.11 g/cm³), indicating similar handling characteristics .

Thermal stability Purification Process chemistry

Polar Surface Area Consistency and Rotatable Bond Differentiation Across the Analog Series

The topological polar surface area (TPSA) of CAS 1172745-51-5 is 50.1 Ų, which is virtually identical to the methyl analog (50.08 Ų) and the 1,3,5-trimethyl analog (50.08 Ų) . This reflects the conserved ethanolamine pharmacophore across the series and means that differences in passive membrane permeability among these analogs are driven by lipophilicity (XLogP3) rather than PSA. However, the rotatable bond count of 5 in the target compound, shared with the 1-methyl analog, differs from the 1,3,5-trimethyl analog which has only 4 rotatable bonds due to the additional methyl group on C-5 restricting rotation . The additional rotatable bond in the target compound provides greater conformational freedom for induced-fit binding to protein targets compared to the more constrained trimethyl derivative, while retaining the same number of flexible bonds as the methyl analog.

Polar surface area Conformational flexibility Oral bioavailability prediction

Validated Application Scenarios for CAS 1172745-51-5 Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Requiring Intermediate Lipophilicity

CAS 1172745-51-5 is well-suited as a fragment library component where XLogP3 control is critical. With XLogP3 of -0.8, it fills a gap between the overly hydrophilic 1-methyl analog (XLogP -1.1) and the excessively lipophilic 1,3,5-trimethyl analog (LogP +0.51). Fragment screening collections aiming for an average logP near 0–1 can include this compound to achieve balanced aqueous solubility (>100 µM expected) and detectable membrane partitioning without the formulation challenges posed by the trimethyl analog. The molecular weight of 169.22 g·mol⁻¹ and rotatable bond count of 5 further conform to fragment-like criteria .

Synthetic Intermediate Requiring a Free Hydroxyl Derivatization Handle

For synthetic chemistry campaigns requiring subsequent functionalization of the ethanolamine terminus (e.g., O-alkylation, acylation, sulfonylation, or phosphorylation to generate kinase inhibitor or GPCR ligand libraries), CAS 1172745-51-5 is preferred over N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine (CAS 956935-37-8), which lacks the hydroxyl group entirely. The bifunctional nature (amine + alcohol) enables orthogonal protection strategies: the secondary amine can be protected (e.g., Boc) while the alcohol is derivatized, or vice versa, providing synthetic versatility that the deoxy analog cannot offer .

Biochemical Screening Campaigns Where HBD Count Influences Target Selectivity

In biochemical assays targeting enzymes or receptors where hydrogen bond donor interactions are pharmacophoric (e.g., kinase hinge-binding motifs, protease active sites), CAS 1172745-51-5 provides 2 HBDs (NH + OH) compared to 1 HBD in the ethylamine analog. This additional donor capability can be exploited in structure-based design to interrogate binding site polarity. The conserved PSA of ~50 Ų across the series means that any differential activity observed between the 1-ethyl and 1-methyl or 1,3,5-trimethyl analogs can be attributed primarily to lipophilicity-driven differences in binding site complementarity rather than polarity artifacts .

Coordination Chemistry and Metal Chelation Studies

The pyrazole-4-methylaminoethanol scaffold of CAS 1172745-51-5 provides a tridentate ligand framework (pyrazole N, secondary amine N, alcohol O) capable of chelating transition metals. Compared to the 1-methyl analog, the ethyl substituent offers increased steric bulk and lipophilicity for tuning metal complex solubility in organic solvents. Compared to the 1-isopropyl and 1,3,5-trimethyl analogs, the ethyl group imposes less steric hindrance, potentially allowing closer metal-ligand approach and faster complexation kinetics. The boiling point of 333.5 °C supports thermal stability during complex formation at elevated temperatures .

Quote Request

Request a Quote for 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.